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molecular formula C11H9NO3 B2355306 (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid CAS No. 1089301-34-7

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid

Cat. No. B2355306
M. Wt: 203.197
InChI Key: KMHNRJDDHTZZDZ-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04588719

Procedure details

Sodium borohydride (30.2 g) is added portionwise over a period of 2 hours to a stirred mixture of α-cyano-4-methoxycinnamic acid (52.5 g) in aqueous saturated NaHCO3 (200 ml) and methanol (600 ml) cooled to about 15° C. The reaction mixture is allowed to warm to RT, stirred at RT for 30 min and concentrated in vacuo. The residue is partitioned between water and ether and the aqueous layer acidified and extracted with ether. The ether extract is washed, dried over Na2SO4, filtered and the filtrate evaporated in vacuo producing a liquid which is crystallized from toluene yielding the desired product as a solid, M.P. 94°-95° C.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]([C:5](=[CH:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)[C:6]([OH:8])=[O:7])#[N:4]>C([O-])(O)=O.[Na+].CO>[C:3]([CH:5]([CH2:9][C:10]1[CH:11]=[CH:12][C:13]([O:16][CH3:17])=[CH:14][CH:15]=1)[C:6]([OH:8])=[O:7])#[N:4] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
52.5 g
Type
reactant
Smiles
C(#N)C(C(=O)O)=CC1=CC=C(C=C1)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between water and ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
is washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
producing a liquid which
CUSTOM
Type
CUSTOM
Details
is crystallized from toluene yielding the desired product as a solid, M.P. 94°-95° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(#N)C(C(=O)O)CC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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